(3,5-Bis(difluoromethyl)phenyl)hydrazine
Description
Significance of Organofluorine Compounds in Contemporary Organic Chemistry
The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has become a cornerstone of modern chemical and pharmaceutical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart profound changes to the physicochemical and biological characteristics of a parent molecule. mdpi.comalfa-chemistry.com The C-F bond is one of the strongest in organic chemistry, which often leads to enhanced thermal and metabolic stability in fluorinated compounds. mdpi.com This increased stability is a highly desirable trait in drug design, as it can prevent metabolic degradation of a drug candidate, thereby increasing its half-life and efficacy. mdpi.com
Furthermore, the strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, acidity or basicity (pKa), lipophilicity, and conformational preferences. alfa-chemistry.com These modifications can lead to improved membrane permeability and bioavailability, as well as enhanced binding affinity to biological targets like proteins and enzymes. acs.org Consequently, organofluorine compounds are integral to numerous applications, including pharmaceuticals, agrochemicals, and advanced materials. acs.org The deliberate use of fluorinated groups, such as the difluoromethyl group, allows chemists to fine-tune molecular properties to achieve a desired biological effect, making it a vital strategy in the development of new therapeutic agents. nih.gov
General Overview of Phenylhydrazine (B124118) Derivatives as Synthetic Intermediates
Phenylhydrazine and its derivatives are versatile and indispensable reagents in organic synthesis. First characterized by Hermann Emil Fischer in 1875, these compounds serve as crucial building blocks for the construction of a wide array of heterocyclic structures. Their primary utility stems from the reactive hydrazine (B178648) moiety (-NHNH2), which readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form phenylhydrazones. byjus.comalfa-chemistry.com
These phenylhydrazone intermediates are central to one of the most famous reactions in organic chemistry: the Fischer indole (B1671886) synthesis. wikipedia.org This acid-catalyzed reaction transforms a phenylhydrazone into an indole, a privileged heterocyclic scaffold found in countless natural products, pharmaceuticals, and functional materials. alfa-chemistry.com The Fischer indole synthesis is a robust and widely used method for preparing substituted indoles, which are key components in drugs such as antimigraine agents of the triptan class. wikipedia.org Beyond indoles, phenylhydrazine derivatives are used to synthesize other heterocyclic systems like pyrazoles, pyrazolines, and indazoles, which also exhibit significant biological activities. Their reliability and versatility have cemented the role of phenylhydrazines as foundational intermediates in medicinal and process chemistry. mdpi.comgoogle.com
Contextualization of (3,5-Bis(difluoromethyl)phenyl)hydrazine within the Fluorinated Hydrazine Landscape
This compound is a specialized reagent situated at the intersection of organofluorine chemistry and classical synthetic methodology. As a substituted phenylhydrazine, its principal expected role is to serve as a precursor for the synthesis of complex molecules, particularly through reactions like the Fischer indole synthesis. byjus.comwikipedia.org The strategic placement of two difluoromethyl (-CHF2) groups on the phenyl ring is what distinguishes this compound and defines its potential applications.
The difluoromethyl group is of growing interest in medicinal chemistry, offering a unique set of properties compared to a non-fluorinated methyl group or the more common trifluoromethyl (-CF3) group. acs.org While both -CHF2 and -CF3 groups enhance lipophilicity and metabolic stability, the difluoromethyl group possesses a distinct capability: it can act as a hydrogen bond donor. alfa-chemistry.comnih.gov This ability to form hydrogen bonds can lead to stronger and more specific interactions with biological targets, potentially enhancing the potency and selectivity of a drug candidate. nih.gov
In contrast, the trifluoromethyl group is a hydrogen bond acceptor and is more strongly electron-withdrawing. mdpi.com A synthetic chemist would choose this compound to introduce the unique electronic and steric signature of the 3,5-bis(difluoromethyl)phenyl moiety into a target molecule. This allows for the creation of novel indoles, pyrazoles, or other heterocycles where the specific properties of the difluoromethyl group—metabolic stability and hydrogen-bonding capacity—are leveraged to optimize the compound's biological activity and pharmacokinetic profile.
Below is a table comparing the properties of various substituents, illustrating the unique position of the difluoromethyl group.
| Property | Hydrogen (H) | Methyl (CH₃) | Trifluoromethyl (CF₃) | Difluoromethyl (CHF₂) |
| Hansch Pi (π) Value (Lipophilicity) | 0 | ~0.5 | ~0.88 | ~0.43 |
| Hydrogen Bond Capability | N/A | None | Acceptor | Donor |
| Metabolic Stability | Low (Prone to oxidation) | Low (Prone to oxidation) | High | High |
| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing | Moderately Electron-Withdrawing |
This table highlights how this compound provides a sophisticated tool for molecular design, enabling the synthesis of advanced compounds with finely tuned properties for pharmaceutical or agrochemical applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F4N2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7(10)4-1-5(8(11)12)3-6(2-4)14-13/h1-3,7-8,14H,13H2 |
InChI Key |
ASXRLRBIIKHSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)NN)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Bis Difluoromethyl Phenyl Hydrazine
Precursor Synthesis Strategies for Difluoromethylated Anilines
The synthesis of the crucial intermediate, 3,5-bis(difluoromethyl)aniline (B2669727), is the cornerstone for producing the target hydrazine (B178648). The methodologies for introducing difluoromethyl (CF2H) groups are diverse, leveraging electrophilic, nucleophilic, and radical pathways.
Introduction of Difluoromethyl Groups via Electrophilic Difluoromethylation
Electrophilic difluoromethylation involves the use of reagents that deliver a "CF2H+" equivalent to an electron-rich aromatic ring. While direct electrophilic substitution on an aniline (B41778) is complicated by the reactivity of the amino group, this strategy can be applied to a benzene (B151609) precursor, followed by nitration and reduction. A prominent class of electrophilic reagents includes S-(difluoromethyl)diarylsulfonium salts. researchgate.net These reagents can transfer the difluoromethyl group to various nucleophiles. researchgate.net However, their efficacy with primary and secondary amines can be limited, often necessitating the use of a different substrate. researchgate.net The reaction typically proceeds by attacking the aromatic ring to form a C-CF2H bond, a foundational step in building the desired precursor.
Introduction of Difluoromethyl Groups via Nucleophilic Difluoromethylation
Nucleophilic difluoromethylation represents a powerful alternative, utilizing a nucleophilic "CF2H-" source to attack an electrophilic aromatic substrate. This approach is one of the major methods for synthesizing organofluorine compounds. nih.gov A common strategy involves the reaction of an organometallic reagent or a carbanion with an aryl halide or triflate. Reagents such as (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H) and difluoromethyl phenyl sulfone (PhSO2CF2H) are frequently employed as CF2H anion equivalents. scienceopen.comacs.org
The reaction often requires activation by a base or a fluoride (B91410) source to generate the active nucleophile. For instance, PhSO2CF2H can be used under phase-transfer conditions with a base like potassium hydroxide (B78521) to difluoromethylate aromatic aldehydes. nih.gov A plausible route to the aniline precursor could involve the double nucleophilic difluoromethylation of an activated substrate like 1,3-dihalo-5-nitrobenzene, where the electron-withdrawing nitro group facilitates the substitution.
Table 1: Common Reagents for Nucleophilic Difluoromethylation
| Reagent Name | Formula | Typical Activator |
|---|---|---|
| Difluoromethyl phenyl sulfone | PhSO2CF2H | Strong base (e.g., KOH, t-BuOK) |
Introduction of Difluoromethyl Groups via Radical Difluoromethylation
Radical difluoromethylation has emerged as a versatile method for C-H functionalization of arenes. rsc.org This process involves the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. rsc.org The •CF2H radical can be generated from various precursors, such as bromodifluoroacetate, through photoredox catalysis or other radical initiation methods. While the difluoromethyl radical exhibits nucleophilic character, related radicals like the chlorodifluoromethyl radical (•CF2Cl) are more electrophilic and react preferentially with electron-rich positions on an aromatic ring. mdpi.com The regioselectivity of radical addition to a substituted aniline would need to be carefully controlled to achieve the desired 3,5-disubstituted product.
Reductive Pathways for Difluoromethylated Nitroaromatics
A highly practical and convergent strategy for synthesizing 3,5-bis(difluoromethyl)aniline involves the reduction of a corresponding nitroaromatic precursor, namely 1,3-bis(difluoromethyl)-5-nitrobenzene. This two-step approach separates the harsh conditions often required for difluoromethylation from the sensitive amino group.
Once the difluoromethylated nitroaromatic is obtained, the nitro group can be reduced to an amine through various well-established methods.
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, and is known for its high yields and clean reaction profiles.
Metal-Acid Systems: Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and widely used.
Electrochemical Reduction: Modern electrochemical methods offer a sustainable and scalable alternative. The reduction of nitroarenes can be performed in divided cells, often precipitating the aniline product as a salt, which simplifies purification. acs.org This technique has been successfully applied to various trifluoromethyl nitro compounds, demonstrating its applicability to analogous difluoromethylated substrates. acs.org
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | High yield, clean, scalable | Requires specialized pressure equipment |
| Metal-Acid Reduction | Fe/HCl, SnCl2/HCl | Cost-effective, robust | Generates significant metallic waste |
Photoinduced Methods for Difluoroalkylation of Anilines
Photoinduced reactions provide a mild and efficient pathway for the direct C-H difluoroalkylation of anilines. rsc.orgnih.gov These methods often operate at room temperature under catalyst-free conditions, leveraging the formation of an electron-donor-acceptor (EDA) complex. rsc.org
In a typical reaction, an aniline derivative and a difluoroalkylating agent (e.g., bromodifluoroacetate) form an EDA complex. rsc.org Upon irradiation with visible light, a single electron transfer (SET) occurs, generating an aniline radical cation and a difluoroalkyl radical. acs.orgnih.gov These radicals then combine, and subsequent deprotonation leads to rearomatization, yielding the difluoroalkylated aniline. acs.orgnih.gov This approach is characterized by its operational simplicity and tolerance of various functional groups. rsc.org The regioselectivity, however, is a critical factor, with substitution often directed to the ortho or para positions relative to the amino group. rsc.org
Formation of the Hydrazine Moiety
The conversion of the precursor, 3,5-bis(difluoromethyl)aniline, into the final product, (3,5-bis(difluoromethyl)phenyl)hydrazine, is a well-established two-step chemical sequence.
The first step is the diazotization of the primary aromatic amine. The aniline is treated with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl). doubtnut.com This reaction must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.
The resulting benzenediazonium (B1195382) salt is then immediately subjected to reduction to form the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (stannous chloride, SnCl2) dissolved in concentrated hydrochloric acid. acs.org The tin(II) chloride solution is added to the cold diazonium salt solution, leading to the formation of the arylhydrazine hydrochloride salt, which often precipitates and can be collected by filtration. acs.org This classic process provides a reliable route to a wide range of substituted phenylhydrazines from their aniline precursors. google.com
Reduction of Diazonium Salts Derived from (3,5-Bis(difluoromethyl)phenyl)aniline
A classical and reliable method for the preparation of arylhydrazines involves the reduction of an appropriate arenediazonium salt. This pathway begins with the diazotization of the primary aromatic amine, in this case, (3,5-bis(difluoromethyl)phenyl)aniline. The amine is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Once the diazonium salt is formed, it is subsequently reduced to the target hydrazine. Various reducing agents can be employed for this transformation. libretexts.org Mild reducing agents such as sodium bisulfite, stannous chloride (SnCl₂), or zinc dust are commonly used. libretexts.org The reduction with stannous chloride or sodium sulfite (B76179) is a widely accepted method for obtaining arylhydrazines from diazonium salts. nptel.ac.in The reaction proceeds by the addition of the reducing agent to the cold diazonium salt solution, leading to the formation of the hydrazine, often isolated as its hydrochloride salt.
Diazotization: (3,5-Bis(difluoromethyl)phenyl)aniline is converted to (3,5-Bis(difluoromethyl)phenyl)diazonium chloride.
Reduction: The diazonium salt is then reduced to yield this compound.
This method's prevalence is due to the ready availability of the aniline precursor and the generally high efficiency of the two-step process. A continuous flow process has also been developed for the synthesis of phenylhydrazine (B124118) salts, which integrates diazotization, reduction, and hydrolysis/salifying steps, significantly reducing the total reaction time to under 20 minutes. google.com
| Reducing Agent | Typical Conditions | Product | Reference |
| Stannous Chloride (SnCl₂) | Acidic medium, low temperature | Arylhydrazine hydrochloride | libretexts.orgnptel.ac.in |
| Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) | Aqueous solution, controlled pH | Arylhydrazine | libretexts.orgnptel.ac.in |
| Hypophosphorous Acid (H₃PO₂) | Aqueous solution | Arylhydrazine (can also lead to deamination) | masterorganicchemistry.comlibretexts.org |
N-N Bond Forming Reactions
Direct formation of the N-N bond represents an alternative and more convergent approach to synthesizing hydrazine derivatives. Recent advances in catalysis have enabled several new strategies for constructing this bond with high selectivity.
One such method is the cross-selective intermolecular reductive coupling of nitroarenes and anilines. nih.gov An organophosphorus catalyst, specifically a small ring phosphacycle (phosphetane), can facilitate the N-N coupling between a nitroarene and an aniline derivative in the presence of a hydrosilane as a terminal reductant. nih.gov This methodology demonstrates good chemoselectivity and tolerance for various functional groups. nih.gov For the synthesis of the target compound, this would involve the coupling of 1,3-bis(difluoromethyl)-5-nitrobenzene with an appropriate amine partner or the coupling of 3,5-bis(difluoromethyl)aniline with a nitrosobenzene (B162901) derivative.
Other catalytic systems have also been explored for N-N bond formation. Nickel-catalyzed cross-coupling of O-benzoylated hydroxamates with aryl amines can produce hydrazides. organic-chemistry.org Additionally, copper-catalyzed C-N coupling reactions have been used to prepare N,N-diarylhydrazines from the corresponding hydrazones and aryl halides. researchgate.net These methods highlight the ongoing development of transition-metal catalysis for the construction of the critical N-N linkage in hydrazine synthesis. consensus.app
Selective Alkylation Strategies for Hydrazine Derivatives
While this compound is not itself an alkylated derivative, understanding the selective functionalization of the hydrazine moiety is critical for its subsequent use in synthesis. Advanced methods have been developed for the controlled alkylation of hydrazine derivatives, which are often challenging due to the presence of two nucleophilic nitrogen atoms. d-nb.infoacs.org
An efficient methodology involves the formation of a nitrogen dianion from a protected hydrazine, such as a Boc-protected phenylhydrazine (PhNHNHBoc). organic-chemistry.org This is achieved through metalation using a strong base like n-butyllithium (n-BuLi) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). organic-chemistry.org The resulting dianion is a highly reactive intermediate that enables selective alkylation. organic-chemistry.org
This strategy allows for several outcomes:
Selective Monoalkylation: By carefully controlling stoichiometry, one can selectively add a single alkyl group.
Symmetrical Dialkylation: Using excess alkylating agent leads to the formation of symmetrically substituted hydrazines.
One-Pot Sequential Dialkylation: The differential reactivity of the nitrogen atoms in the monoalkylated product can be exploited to introduce a second, different alkyl group in a one-pot procedure. acs.org
This method provides a powerful tool for creating complex, substituted hydrazines with a high degree of control, minimizing steps involving protection and deprotection. d-nb.infoacs.org
Optimization of Synthetic Pathways for Enhanced Yields and Purity
The optimization of synthetic routes is essential for transitioning a laboratory-scale procedure to a practical, efficient process. Key parameters for optimization include reaction conditions, catalyst selection, and process design.
For the synthesis of arylhydrazines via diazonium salt reduction, optimization can focus on several areas. The choice of reducing agent and the control of reaction temperature are critical to prevent side reactions and decomposition of the thermally sensitive diazonium intermediate. The purity of the final product is often enhanced by careful control of the pH during reduction and workup.
A significant process optimization is the adoption of continuous flow chemistry. google.com As demonstrated in the synthesis of phenylhydrazine salts, integrating the diazotization, reduction, and isolation steps into a continuous flow reactor offers numerous advantages over traditional batch processes. google.com These include superior heat and mass transfer, precise control over reaction times and temperatures, and enhanced safety by minimizing the accumulation of unstable diazonium salts. google.com This approach can lead to higher yields, improved purity, and dramatically shorter reaction times. google.com
| Optimization Strategy | Parameter(s) Adjusted | Goal | Reference |
| Reagent Screening | Reducing agent, solvent, base/acid | Improve yield, reduce side products | libretexts.orgnptel.ac.in |
| Condition Optimization | Temperature, reaction time, concentration | Increase conversion, enhance selectivity | google.com |
| Process Design | Batch vs. Continuous Flow | Improve safety, reduce reaction time, increase throughput | google.com |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For hydrazine synthesis, this involves developing methods that use less hazardous reagents, reduce waste, and improve energy efficiency.
One green approach is the use of alternative energy sources like microwave irradiation. A solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids and hydrazine under microwave irradiation has been developed. researchgate.net This method is superior to conventional heating in terms of reaction time (seconds vs. hours), energy efficiency, and environmental factor (E-factor). researchgate.net
Another key aspect of green chemistry is the use of environmentally benign solvents. Methodologies are being developed that utilize water as the reaction medium. rsc.org For example, a novel platinum-on-titanium dioxide catalyst (Pt/TiO₂) has been developed for the synthesis of secondary amines from alcohols or aldehydes using hydrazine hydrate (B1144303) as the nitrogen source, with the reaction proceeding well even in neat water without any additives. acs.org Such catalytic systems, which are often recoverable and reusable, align with the green principles of atom economy and catalysis. acs.org
Furthermore, replacing hazardous reagents is a primary goal. Traditional syntheses may use harsh acids or toxic metal catalysts. Green alternatives include the use of milder acids like acetic acid in condensation reactions to form hydrazones, avoiding strong mineral acids like sulfuric acid. orientjchem.org The development of hydrazine-free synthetic platforms, such as photoredox catalysis for azine synthesis from oxime esters, also represents a significant step towards safer and more sustainable chemical processes. rsc.org
| Green Chemistry Approach | Conventional Method | Green Alternative | Advantages | Reference |
| Energy Source | Conventional heating (hours) | Microwave irradiation (seconds) | Reduced reaction time, higher energy efficiency | researchgate.net |
| Solvent | Organic solvents | Water or solvent-free | Reduced waste, lower toxicity | researchgate.netrsc.orgacs.org |
| Reagents | Strong mineral acids (e.g., H₂SO₄) | Milder acids (e.g., Acetic Acid) | Reduced hazard and corrosion | orientjchem.org |
| Catalysis | Stoichiometric reagents | Reusable heterogeneous catalysts (e.g., Pt/TiO₂) | Reduced waste, catalyst recycling | acs.org |
Chemical Reactivity and Mechanistic Pathways of 3,5 Bis Difluoromethyl Phenyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine functional group is characterized by the presence of lone pairs of electrons on its two adjacent nitrogen atoms, rendering it nucleophilic. In (3,5-Bis(difluoromethyl)phenyl)hydrazine, the terminal nitrogen atom (-NH₂) is the primary site of nucleophilic attack. However, the compound's nucleophilicity is significantly attenuated compared to unsubstituted phenylhydrazine (B124118).
The two difluoromethyl groups are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms. They pull electron density away from the aromatic ring via the sigma bonds (a negative inductive effect, -I). This electronic deficit is partially relayed to the attached hydrazine moiety, reducing the electron density on the nitrogen atoms. As a result, the lone pairs on the nitrogens are less available for donation to an electrophile, leading to decreased nucleophilicity and basicity. This diminished reactivity means that reactions requiring the nucleophilic character of the hydrazine often necessitate more forcing conditions, such as stronger acid catalysts or higher temperatures, compared to reactions with phenylhydrazine or phenylhydrazines bearing electron-donating groups.
| Compound | Substituent Effect | Relative Nucleophilicity | Expected Reaction Rate |
|---|---|---|---|
| Phenylhydrazine | None (Reference) | High | Fast |
| This compound | Strongly Electron-Withdrawing (-I) | Low | Slow |
Electrophilic Reactivity of the Aromatic Ring System
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. However, the aromatic ring of this compound is severely deactivated towards electrophilic attack. wikipedia.org The electron-withdrawing difluoromethyl groups remove electron density from the π-system of the ring, making it less attractive to incoming electrophiles. youtube.com
This deactivation destabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) that is formed during the rate-determining step of the reaction. libretexts.org Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are significantly hindered and would require harsh reaction conditions to proceed, if at all.
In the event of a substitution reaction, the difluoromethyl groups act as meta-directors. The attack of an electrophile at the ortho or para positions would place a positive charge in one of the resonance structures of the arenium ion directly adjacent to one of the electron-withdrawing CHF₂ groups—a highly destabilizing arrangement. youtube.com Attack at the meta position (C2, C4, or C6) avoids this direct destabilization, making it the least disfavored pathway.
Cyclization Reactions for Heterocycle Construction
The hydrazones derived from this compound are valuable intermediates for synthesizing heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis.
The Fischer indole synthesis is a powerful acid-catalyzed reaction that converts arylhydrazones into indoles. wikipedia.orgthermofisher.com The reaction, discovered by Emil Fischer in 1883, proceeds through a complex mechanistic sequence. alfa-chemistry.combyjus.com
The established mechanism involves the following key steps:
Tautomerization: The arylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step requires the carbonyl precursor to have at least one α-hydrogen. mdpi.com
acs.orgacs.org-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted pericyclic rearrangement, which is the crucial bond-forming step. The N-N bond is cleaved, and a new C-C bond is formed between the former carbonyl α-carbon and the ortho-position of the aromatic ring. wikipedia.orgjk-sci.com
Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity. The terminal nitrogen atom then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal). byjus.com
Elimination of Ammonia (B1221849): Finally, under acidic catalysis, a molecule of ammonia is eliminated from the aminal, leading to the formation of the stable, aromatic indole ring. mdpi.com
The presence of the two strong electron-withdrawing -CHF₂ groups on the phenyl ring has a significant impact on this synthesis. The key acs.orgacs.org-sigmatropic rearrangement is generally disfavored by electron-withdrawing substituents, as they destabilize the electron-rich transition state of this step. nih.gov Consequently, the Fischer indole synthesis using the hydrazone of this compound is expected to be more challenging than with electron-neutral or electron-rich arylhydrazones. The reaction typically requires strong acids (e.g., polyphosphoric acid, Eaton's reagent) and elevated temperatures to achieve reasonable yields of the corresponding 4,6-bis(difluoromethyl)indole. alfa-chemistry.comorganic-chemistry.org
| Step | Description | Influence of -CHF₂ Groups |
|---|---|---|
| 1 | Hydrazone Tautomerization to Ene-hydrazine | Minimal direct effect. |
| 2 | acs.orgacs.org-Sigmatropic Rearrangement | Strongly disfavored; increases activation energy. |
| 3 | Rearomatization and Intramolecular Cyclization | May be slowed due to reduced nucleophilicity of the cyclizing nitrogen. |
| 4 | Elimination of Ammonia | Generally proceeds readily to form the stable aromatic indole. |
Pyrazole (B372694) Synthesis via Cyclocondensation with Dicarbonyl Compounds
The reaction of hydrazines with 1,3-dicarbonyl compounds is a fundamental and widely used method for the synthesis of pyrazoles, often referred to as the Knorr pyrazole synthesis. mdpi.comnih.gov this compound serves as a key building block in this reaction, leading to the formation of pyrazoles bearing a 3,5-bis(difluoromethyl)phenyl substituent.
The cyclocondensation reaction proceeds by the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can yield a mixture of two regioisomers. mdpi.comresearchgate.net The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of both the hydrazine and the dicarbonyl compound. The use of fluorinated β-diketones in reactions with arylhydrazines is a known route to trifluoromethyl-substituted pyrazoles. researchgate.net
The general scheme for the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound is shown below:
This compound + R-CO-CH₂-CO-R' → 1-(3,5-Bis(difluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazole + 2H₂O
This reaction provides a straightforward and efficient route to a variety of substituted pyrazoles. mdpi.comresearchgate.netnih.gov
Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Oxadiazoles, Triazoles)
This compound can serve as a precursor for the synthesis of other important nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The typical synthetic strategy involves the conversion of the hydrazine to a corresponding acid hydrazide, which then undergoes cyclization with appropriate reagents.
For the synthesis of 1,3,4-oxadiazoles , the corresponding N'-acyl-N-(3,5-bis(difluoromethyl)phenyl)hydrazine can be cyclized under dehydrating conditions. mdpi.com For example, reaction with a carboxylic acid followed by cyclization, or reaction with an acid chloride to form a diacylhydrazine intermediate which can then be cyclized.
The synthesis of 1,2,4-triazoles can be achieved through several routes. One common method involves the reaction of the corresponding acid hydrazide with a source of carbon and nitrogen, such as an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate. mdpi.comacs.org Alternatively, reaction with orthoesters or other one-carbon synthons can also lead to the formation of the triazole ring. The Boulton–Katritzky rearrangement of certain hydrazones can also be a route to 1,2,3-triazoles. beilstein-journals.org
The following table outlines the general synthetic pathways to these heterocycles from a hydrazine precursor.
| Target Heterocycle | Key Intermediate | General Reaction Conditions |
| 1,3,4-Oxadiazole | N'-Acyl-N-(3,5-bis(difluoromethyl)phenyl)hydrazine | Dehydration (e.g., using P₂O₅, H₂SO₄) of the acylhydrazide. mdpi.com |
| 1,2,4-Triazole | Thiosemicarbazide derivative | Reaction of the acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization. mdpi.comacs.org |
Investigations into Reaction Kinetics and Thermodynamics
Currently, there is a lack of specific published research focusing on the detailed reaction kinetics and thermodynamics of reactions involving this compound. Such studies would be valuable for optimizing reaction conditions, understanding reaction mechanisms in greater detail, and predicting the feasibility and outcomes of new transformations.
Kinetic studies would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine rate laws and activation parameters. Thermodynamic investigations would focus on measuring the equilibrium constants and enthalpy and entropy changes of reactions to determine the relative stability of reactants, intermediates, and products.
Derivatization and Functionalization Strategies of 3,5 Bis Difluoromethyl Phenyl Hydrazine
N-Alkylation and N-Acylation of the Hydrazine (B178648) Nitrogen Atoms
The nitrogen atoms of the hydrazine group in (3,5-Bis(difluoromethyl)phenyl)hydrazine are nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental in building more complex molecular architectures.
N-Alkylation:
The direct alkylation of phenylhydrazine (B124118) derivatives can sometimes lead to a mixture of products, including mono- and di-alkylated species at either nitrogen atom, as well as potential N-N bond cleavage. However, selective alkylation can be achieved under controlled conditions. A general and efficient methodology for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion. organic-chemistry.orgnih.gov This approach allows for the synthesis of symmetrically substituted, mono-substituted, or sequentially di-substituted hydrazines. organic-chemistry.org
The process typically involves the deprotonation of a protected hydrazine, such as a Boc-protected derivative, using a strong base like n-butyllithium to form a highly reactive dianion. This intermediate can then be treated with various alkylating agents. The choice of the alkylating agent and the reaction conditions can influence the selectivity of the alkylation. For instance, the reaction of a dianion with one equivalent of an alkyl halide can lead to selective mono-alkylation. d-nb.info
Table 1: General Conditions for Selective N-Alkylation of Phenylhydrazine Derivatives
| Step | Reagent/Condition | Purpose |
| 1 | Protection of one nitrogen (e.g., with Boc anhydride) | To control reactivity and improve selectivity |
| 2 | Deprotonation with a strong base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) at low temperature | Formation of a nitrogen dianion |
| 3 | Addition of an alkylating agent (e.g., alkyl halide) | Introduction of the alkyl group(s) |
| 4 | Quenching and deprotection | Isolation of the alkylated hydrazine |
This method provides a pathway to a wide range of N-alkylated derivatives of this compound, which can serve as versatile intermediates in organic synthesis. researchgate.net
N-Acylation:
The N-acylation of phenylhydrazines is a straightforward process that can be controlled to yield either mono- or di-acylated products. wustl.edu The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, under mild conditions typically results in the formation of the corresponding N-acylphenylhydrazine (a phenylhydrazide). wustl.edu
Further acylation of the mono-acylated product can lead to the formation of N,N'-diacylphenylhydrazines. This second acylation step may require slightly more forcing conditions. The acyl groups can be identical or different, allowing for the synthesis of a diverse range of derivatives. wustl.edu
Table 2: General Conditions for N-Acylation of Phenylhydrazine Derivatives
| Product | Acylating Agent | Conditions |
| Mono-acylhydrazine | Acid anhydride or acid chloride (1 equivalent) | Mild conditions (e.g., room temperature) |
| Di-acylhydrazine | Acid anhydride or acid chloride (≥2 equivalents) | Potentially elevated temperatures |
Functionalization of the Bis(difluoromethyl)phenyl Aromatic Ring
The bis(difluoromethyl)phenyl group of this compound can also be functionalized, although the presence of the two electron-withdrawing difluoromethyl groups significantly influences its reactivity.
The -CHF₂ groups are strongly deactivating towards electrophilic aromatic substitution (SEAr) due to their inductive electron-withdrawing nature. wikipedia.orgmasterorganicchemistry.com As a result, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the aromatic ring would be significantly slower compared to benzene (B151609) and would be expected to occur at the positions meta to the difluoromethyl groups (i.e., positions 2, 4, and 6). uci.edumasterorganicchemistry.comyoutube.com
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com For SNAr to occur, a leaving group (such as a halide) would need to be introduced to the ring, and the reaction would be favored at positions ortho or para to the electron-withdrawing difluoromethyl groups. nih.govresearchgate.net
Formation of Complex Hydrazone Adducts for Further Transformations
A cornerstone of the chemistry of this compound is its reaction with carbonyl compounds to form hydrazones. wikipedia.orgresearchgate.net These hydrazone adducts are stable intermediates that can be isolated and subsequently transformed into a variety of more complex molecules, particularly heterocyclic compounds. fiveable.melibretexts.orgwikipedia.org
The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or a ketone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.govorganic-chemistry.org
Table 3: Formation of Hydrazones from this compound
| Carbonyl Compound | Product | General Conditions |
| Aldehyd (R-CHO) | (3,5-Bis(difluoromethyl)phenyl)hydrazone of the aldehyde | Typically in a protic solvent like ethanol, sometimes with acid catalysis |
| Ketone (R₂C=O) | (3,5-Bis(difluoromethyl)phenyl)hydrazone of the ketone | Similar to aldehydes, may require slightly more forcing conditions |
These hydrazones are valuable precursors for the synthesis of various heterocyclic systems. One of the most prominent applications is the synthesis of pyrazoles. For example, the reaction of a hydrazone derived from a ketone with a Vilsmeier-Haack reagent can lead to the formation of a pyrazole-4-carboxaldehyde. mdpi.comnih.gov This is exemplified by the synthesis of pyrazole (B372694) derivatives from 3',5'-bis(trifluoromethyl)acetophenone, a close analog of the difluoromethyl compound. mdpi.comnih.gov
Furthermore, hydrazones can undergo cyclization reactions with various reagents to afford a range of five- and six-membered heterocyclic rings. For instance, [3+2] cycloaddition reactions involving trifluoromethylated N-acylhydrazones have been reported to yield imidazolidine derivatives. researchgate.net Analogous reactivity can be expected for hydrazones derived from this compound. The synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3+2] cycloaddition of hydrazonoyl bromides with alkenes has also been demonstrated. rsc.orgnih.gov
Another important transformation of hydrazones is the Wolff-Kishner reduction, which converts the carbonyl group from which the hydrazone was derived into a methylene group under basic conditions. fiveable.melibretexts.orgwikipedia.org This reaction provides a method for the deoxygenation of aldehydes and ketones.
Applications of 3,5 Bis Difluoromethyl Phenyl Hydrazine As a Synthetic Reagent and Building Block
Precursor for Advanced Heterocyclic Scaffolds in Organic Synthesis
The primary application of (3,5-Bis(difluoromethyl)phenyl)hydrazine in organic synthesis is as a nucleophilic reagent for the construction of nitrogen-containing heterocycles. Its most fundamental role is in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.
The classical method for this transformation is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. In this reaction, this compound serves as the N,N-dinucleophile, reacting with the two electrophilic carbonyl centers of the dicarbonyl substrate to form the pyrazole ring. This reaction provides a direct route to N-aryl pyrazoles bearing the specific 3,5-bis(difluoromethyl)phenyl substituent. This moiety is of significant interest as the difluoromethyl group is a recognized bioisostere of hydroxyl, thiol, and hydroxamic acid groups, capable of enhancing metabolic stability and binding affinity.
While specific examples detailing the reactivity of this compound are not as widespread as its trifluoromethyl analogue, the synthetic pathway is well-established. The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Table 1: Knorr Pyrazole Synthesis using this compound
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Compound) | Product | Heterocyclic Scaffold |
|---|---|---|---|
| This compound | Acetylacetone | 1-(3,5-Bis(difluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole | Pyrazole |
| This compound | Ethyl Acetoacetate | 1-(3,5-Bis(difluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one | Pyrazolone |
Role in Multi-Component Reaction Sequences
While phenylhydrazines are known to participate in various multi-component reactions (MCRs) to generate complex heterocyclic systems in a single step, specific research detailing the application of this compound in such sequences is not extensively documented in publicly available literature.
Utilization in the Synthesis of Agrochemical Intermediates
The most significant and well-documented application of structures derived from this compound is in the field of agrochemicals. The difluoromethyl group has become a critical component in the design of modern fungicides due to its ability to confer potent biological activity.
A European patent abstract broadly identifies phenylhydrazines substituted with difluoromethyl groups as valuable intermediates for the preparation of herbicides google.com. This underscores the general utility of this class of compounds in agrochemical synthesis.
More specifically, the 3,5-bis(difluoromethyl)-1H-pyrazole core is the central structural feature of the potent fungicide Fluoxapiprolin chemicalbook.comnih.gov. Fluoxapiprolin is a piperidinyl-thiazole-isoxazoline fungicide that is highly effective against late blight and downy mildew diseases chemicalbook.comapvma.gov.au. Its synthesis involves the nucleophilic substitution of a chloroacetamide intermediate with 3,5-bis(difluoromethyl)pyrazole chemicalbook.com. This pyrazole building block is directly accessible from the cyclization of a hydrazine precursor, demonstrating the critical role of hydrazine derivatives in accessing this high-value agrochemical.
The broader importance of the difluoromethyl-pyrazole moiety is evident across a new generation of fungicides, particularly the succinate (B1194679) dehydrogenase inhibitors (SDHIs). Fungicides such as Isoflucypram, Bixafen, and Fluxapyroxad all contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole core justia.comgoogleapis.com. Patents reveal that the synthesis of these vital agrochemical intermediates relies on the cyclization of a difluoromethylated carbonyl compound with methylhydrazine googleapis.comgoogle.com. This highlights the industrial significance of synthesizing pyrazoles containing the CHF₂ group, for which substituted hydrazines are indispensable reagents.
Table 2: Modern Agrochemicals Featuring the Difluoromethyl-Pyrazole Scaffold
| Agrochemical | Chemical Class | Target Pathogen (Example) | Core Moiety |
|---|---|---|---|
| Fluoxapiprolin | Piperidinyl-thiazole-isoxazoline | Downy Mildew (Plasmopara viticola) apvma.gov.au | 3,5-Bis(difluoromethyl)-1H-pyrazole nih.govherts.ac.uk |
| Isoflucypram | SDHI Fungicide | Leaf Spot Diseases | 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole justia.comchemicalbook.com |
| Bixafen | SDHI Fungicide | Septoria Leaf Blotch | 3-(Difluoromethyl)-1-methyl-1H-pyrazole googleapis.com |
| Fluxapyroxad | SDHI Fungicide | Powdery Mildew | 3-(Difluoromethyl)-1-methyl-1H-pyrazole googleapis.com |
Application as a Building Block in Materials Science Research
Currently, there is no significant body of research available in the public domain that documents the use of this compound as a building block in materials science. Its applications appear to be primarily concentrated in the life sciences, particularly agrochemistry.
Advanced Spectroscopic and Structural Characterization Methodologies Applied to 3,5 Bis Difluoromethyl Phenyl Hydrazine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, typically to within 5 ppm, HRMS allows for the calculation of a precise molecular formula. This technique is crucial in the characterization of novel compounds, distinguishing between isomers, and confirming the successful synthesis of a target molecule.
In the study of phenylhydrazine (B124118) derivatives, HRMS is employed to verify the final structure. For instance, in the characterization of a hydrazono-chroman-2,4-dione derivative incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, HRMS was used to confirm its molecular formula. rsc.org The analysis provides a calculated mass for the protonated molecule ([M+H]⁺) which is then compared against the experimentally observed mass. The close correlation between these values provides strong evidence for the proposed structure.
| Derivative Analyzed | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| (E)-3-(2-(4-methoxyphenyl)hydrazono)-6,8-dimethoxychroman-2,4-dione | [M+H]⁺ | 327.0981 | 327.0982 |
| (E)-3-(2-(3,5-dimethylphenyl)hydrazono)chroman-2,4-dione | [M+H]⁺ | 295.1083 | 295.1082 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. A suite of one-dimensional and multi-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR for Structural Assignment
¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for structural characterization. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment.
For derivatives of (3,5-bis(trifluoromethyl)phenyl)hydrazine, these spectra are key to confirming the core structure and the successful addition of other molecular fragments. rsc.org The aromatic region of the ¹H NMR spectrum shows characteristic signals for the substituted phenyl ring, while other signals correspond to protons on the hydrazine (B178648) moiety and any appended groups. Similarly, the ¹³C NMR spectrum displays distinct signals for the aromatic carbons, the trifluoromethyl groups, and other carbons in the molecule. rsc.orgnih.gov
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 16.33 | br s, 1H, -NH |
| ¹H | 7.85 | br s, 1H, Ar-H |
| ¹H | 7.71 | d, 2H, J = 9.2 Hz, Ar-H |
| ¹H | 7.49-7.47 | m, 1H, Ar-H |
| ¹H | 7.33 | d, 2H, J = 8.4 Hz, Ar-H |
| ¹H | 7.19 | d, 1H, J = 8.4 Hz, Ar-H |
| ¹H | 2.43 | s, 3H, Ar-CH₃ |
| ¹³C | 179.09 | oxo CO |
| ¹³C | 159.18 | lactone CO |
| ¹³C | 127.39 | OCF₃ |
| ¹³C | 20.86 | Ar-CH₃ |
¹⁹F NMR for Difluoromethyl Group Characterization and Chiral Discrimination Studies
¹⁹F NMR is a highly sensitive technique that is particularly valuable for the analysis of fluorinated compounds. thermofisher.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a unique fingerprint for the fluorine-containing groups. For a compound with difluoromethyl (-CHF₂) groups, ¹⁹F NMR would show characteristic signals, with coupling to the adjacent proton providing further structural confirmation. researchgate.net
Furthermore, ¹⁹F NMR has emerged as a powerful tool for chiral discrimination. acs.orgacs.orgnih.gov By derivatizing chiral molecules with a fluorinated hydrazine, such as a fluorophenylhydrazine, and adding a chiral resolving agent, the resulting diastereomeric complexes can often be distinguished by their unique ¹⁹F NMR signals. acs.orgdoi.org This approach allows for the determination of enantiomeric excess and the absolute configuration of chiral compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
While 1D NMR spectra identify the types of nuclei present, 2D NMR experiments are essential for piecing together the molecular puzzle by establishing through-bond connectivities.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
In the structural elucidation of complex phenylhydrazone derivatives, these techniques are used in concert to confirm the complete bonding framework of the molecule. nih.govlibretexts.org For example, HMBC can be used to confirm the connection between the phenyl ring and the hydrazine nitrogen by observing a correlation from the NH proton to the aromatic carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
For (3,5-Bis(difluoromethyl)phenyl)hydrazine and its derivatives, IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching: Typically observed in the 3200-3500 cm⁻¹ region. nih.govresearchgate.net
Aromatic C-H stretching: Usually found just above 3000 cm⁻¹.
C=N stretching (in hydrazones): Appears in the 1590-1690 cm⁻¹ range. researchgate.net
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-F stretching: Strong absorptions typically in the 1000-1400 cm⁻¹ region.
The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other. nih.gov These spectra are routinely used to confirm the presence of key functional groups and to monitor the progress of a chemical reaction.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions in the crystalline form. nih.govmdpi.com
Theoretical and Computational Chemistry Studies on 3,5 Bis Difluoromethyl Phenyl Hydrazine
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical studies are fundamental to understanding the electronic structure and bonding characteristics of (3,5-Bis(difluoromethyl)phenyl)hydrazine. These studies, typically employing ab initio and Density Functional Theory (DFT) methods, provide insights into the distribution of electrons within the molecule and the nature of its chemical bonds.
The electronic structure of this compound is significantly influenced by the interplay between the electron-donating hydrazine (B178648) group (-NHNH₂) and the electron-withdrawing 3,5-bis(difluoromethyl)phenyl moiety. The lone pair of electrons on the nitrogen atoms of the hydrazine group can delocalize into the aromatic ring, a phenomenon known as resonance or mesomeric effect. This delocalization increases the electron density on the aromatic ring, particularly at the ortho and para positions.
Bonding in this compound can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, providing a quantitative measure of hyperconjugative and resonance effects. For instance, the interaction between the lone pair orbitals of the hydrazine nitrogens and the π* anti-bonding orbitals of the phenyl ring can be quantified to understand the extent of electron delocalization.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis
Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for calculating its total electronic energy. For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311+G(d,p)), can predict key geometrical parameters.
The geometry optimization process seeks the minimum energy conformation on the potential energy surface. For this molecule, important parameters include the bond lengths and angles within the phenyl ring, the C-N and N-N bond lengths of the hydrazine group, and the torsion angles that define the orientation of the hydrazine and difluoromethyl groups relative to the aromatic ring. The difluoromethyl groups, being sterically demanding, will influence the local geometry of the phenyl ring.
Energy analysis from DFT calculations provides the total electronic energy of the optimized structure. This value is crucial for comparing the relative stabilities of different conformers and for calculating thermodynamic properties such as enthalpy and Gibbs free energy. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also obtained, and the HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-N bond length | ~1.40 Å |
| N-N bond length | ~1.45 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-F bond length | ~1.37 Å |
| C-N-N bond angle | ~110° |
| Dihedral angle (C-C-N-N) | ~10° |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Reactivity Prediction and Mechanistic Elucidation through Computational Modeling
Computational modeling is a valuable tool for predicting the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates. Reactivity indices derived from DFT calculations, such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, can identify the most probable sites for electrophilic and nucleophilic attack.
The hydrazine moiety is typically nucleophilic due to the lone pairs on the nitrogen atoms. The HOMO is likely to be localized on the hydrazine group, making it susceptible to attack by electrophiles. Conversely, the aromatic ring, being electron-deficient due to the difluoromethyl groups, could be prone to nucleophilic aromatic substitution under certain conditions. The MEP map provides a visual representation of the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) for nucleophilic attack.
Computational modeling can also be used to study reaction mechanisms in detail. For example, the reaction of this compound with a carbonyl compound to form a hydrazone can be modeled. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy barrier can be determined. This information is crucial for understanding the kinetics and feasibility of the reaction.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound, specifically the C-N and N-N bonds of the hydrazine group and the C-C bonds connecting the difluoromethyl groups to the ring, allows for the existence of multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface.
The orientation of the hydrazine group relative to the phenyl ring is of particular interest, as it affects the extent of electronic delocalization and the steric environment around the reactive nitrogen atoms. The rotation around the C-N bond will likely have a relatively low energy barrier, leading to a flexible structure at room temperature.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformations. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution, and how its flexibility might influence its interactions with other molecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation of the computational model and for aiding in spectral assignment.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. hhu.de These predicted spectra can be invaluable for interpreting experimental NMR data and for confirming the structure of the synthesized compound. The chemical shifts will be sensitive to the electronic environment of each nucleus, which is influenced by the substituent effects discussed earlier.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the N-H stretches of the hydrazine group, the C-F stretches of the difluoromethyl groups, and the aromatic C-H and C-C vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Feature | Approximate Value |
| ¹H NMR | Aromatic C-H | 7.0-8.0 ppm |
| -NH₂ | 4.0-5.0 ppm | |
| -NH- | 6.0-7.0 ppm | |
| ¹³C NMR | Aromatic C | 110-150 ppm |
| C-CHF₂ | 120-130 ppm (triplet) | |
| ¹⁹F NMR | -CHF₂ | -110 to -120 ppm |
| IR | N-H stretch | 3200-3400 cm⁻¹ |
| C-F stretch | 1000-1100 cm⁻¹ |
Note: These are illustrative values based on typical DFT calculations and experimental data for similar molecules.
Analysis of Substituent Effects on Electronic Properties and Reactivity (e.g., Difluoromethyl Group)
The difluoromethyl (-CHF₂) group is a key feature of this molecule, and its effects on the electronic properties and reactivity of the phenylhydrazine (B124118) scaffold are significant. The -CHF₂ group is known to be a strong electron-withdrawing group, primarily through the inductive effect (-I). While it is less electronegative than the trifluoromethyl (-CF₃) group, its electron-withdrawing nature is still pronounced.
This electron-withdrawing effect has several consequences:
Decreased Basicity of the Hydrazine: The inductive pull of the difluoromethyl groups reduces the electron density on the aromatic ring and, by extension, on the nitrogen atoms of the hydrazine group. This makes the lone pairs on the nitrogen atoms less available for protonation, thus decreasing the basicity of the molecule compared to unsubstituted phenylhydrazine.
Increased Acidity of the N-H Protons: The electron-withdrawing nature of the substituted phenyl ring stabilizes the conjugate base formed upon deprotonation of the hydrazine N-H bonds, thereby increasing their acidity.
Modified Reactivity of the Aromatic Ring: The deactivation of the aromatic ring by the two -CHF₂ groups makes it less susceptible to electrophilic aromatic substitution. Any such substitution would be directed to the positions meta to the difluoromethyl groups (i.e., ortho and para to the hydrazine group).
Impact on Reaction Kinetics: The electronic effects of the difluoromethyl groups can influence the rates of reactions involving the hydrazine moiety. For example, in reactions where the nucleophilicity of the hydrazine is important, the presence of these electron-withdrawing groups would be expected to decrease the reaction rate.
Computational studies can quantify these substituent effects by comparing the calculated properties of this compound with those of unsubstituted phenylhydrazine and other substituted derivatives. Parameters such as atomic charges, molecular orbital energies, and reaction energy barriers can provide a detailed picture of the influence of the difluoromethyl groups.
Emerging Research Directions and Future Challenges for 3,5 Bis Difluoromethyl Phenyl Hydrazine Research
Development of Novel and Sustainable Synthetic Routes
The current synthesis of fluorinated phenylhydrazines often relies on multi-step processes that may involve hazardous reagents and generate significant waste. A primary challenge is the development of more efficient, safer, and environmentally benign synthetic pathways.
Green Chemistry Approaches: Future research will likely focus on replacing traditional methods with greener alternatives. This includes exploring biocatalytic routes, using enzymes to perform specific transformations under mild conditions, and investigating electrochemical synthesis, which can reduce the need for chemical oxidants or reductants. researchgate.netnih.gov Electrochemical strategies are being evaluated for the oxidative N-N coupling of ammonia (B1221849) surrogates to produce hydrazines, a methodology that could be adapted for complex derivatives. nih.gov
Atom Economy: Novel synthetic designs will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This could involve the development of catalytic C-H activation methods to directly introduce the difluoromethyl group, thus avoiding the use of pre-functionalized starting materials.
Alternative Fluorinating Agents: While progress has been made, many fluorination reactions require harsh conditions. pharmtech.com The exploration of new, milder difluoromethylating agents is crucial. The use of fluorinated greenhouse gases as feedstock is a promising, sustainable approach, though it presents significant technical challenges. rsc.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations. |
| Electrosynthesis | Avoids chemical redox agents, high control over reaction potential. researchgate.net | Overpotential analysis, electrode material selection, scalability. nih.gov |
| Direct C-H Difluoromethylation | High atom economy, reduced number of synthetic steps. | Regioselectivity control, development of efficient catalysts. nih.gov |
| Use of Fluorinated Gas Feedstock | Utilizes waste products, potential for lower cost. rsc.org | Gas handling in lab/industrial settings, catalyst development. rsc.org |
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of (3,5-Bis(difluoromethyl)phenyl)hydrazine is largely extrapolated from general phenylhydrazine (B124118) chemistry, such as its use in the synthesis of pyrazoles and other nitrogen-containing heterocycles. rsc.org The electronic influence of the two difluoromethyl groups likely imparts unique reactivity that remains to be discovered.
Photocatalysis and Electrochemistry: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.govmdpi.com This could open new avenues for the functionalization of the aromatic ring or the hydrazine (B178648) moiety of this compound. mdpi.com Similarly, electrochemical methods can be employed to trigger novel cyclization or coupling reactions.
Transition-Metal Catalysis: Modern transition-metal catalysis offers a vast toolkit for forming new bonds. nih.gov Research into palladium-, copper-, or iron-catalyzed cross-coupling reactions involving this compound could lead to the synthesis of novel, complex molecules that are otherwise difficult to access. nih.gov
Radical Transformations: The generation of aminyl radicals from the hydrazine moiety could initiate novel intramolecular cyclizations or intermolecular additions, providing access to new classes of compounds. Understanding the stability and reactivity of these radical intermediates is a key challenge.
Integration into Continuous Flow Chemistry Systems
The synthesis of hydrazines and the execution of fluorination reactions often involve hazardous intermediates (e.g., diazonium salts) and highly exothermic steps, making them risky to perform on a large scale in traditional batch reactors. pharmtech.comd-nb.info Continuous flow chemistry offers a compelling solution to these safety and scalability issues. mt.comrsc.org
Enhanced Safety and Control: Flow reactors minimize the volume of hazardous material present at any given time, significantly reducing the risk of thermal runaways. sciencedaily.com The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, which is critical for many fluorination reactions. mt.com
Increased Efficiency and Scalability: Continuous processing can lead to higher yields and purity by enabling precise control over reaction parameters like residence time, temperature, and stoichiometry. acs.org Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. acs.org
Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process, avoiding the need for isolation and purification of intermediates. google.com A future goal would be a fully continuous process starting from a simple aniline (B41778) derivative to the final this compound product. google.com
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reaction volumes and superior heat control. sciencedaily.com |
| Scalability | Complex, often requires re-optimization of reaction conditions. | More straightforward (scaling out/numbering up). d-nb.info |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and mixing. mt.com |
| Productivity | Can be limited by reaction cycle times. | Higher throughput for many reactions, potential for automation. acs.org |
Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles
As the synthesis of every conceivable derivative of this compound is impractical, computational chemistry and machine learning are set to play a pivotal role in navigating its chemical space.
Density Functional Theory (DFT) Studies: DFT calculations can predict the electronic properties, geometries, and reaction energetics of this compound and its derivatives. nih.gov This allows for the in silico screening of potential reactivity pathways and helps in understanding the regioselectivity of reactions like electrophilic aromatic substitution. nih.govresearchgate.net
Machine Learning for Reactivity Prediction: Machine learning models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting reaction outcomes and identifying optimal reaction conditions. rsc.orgnih.govacs.org Such models could be employed to predict the success of a novel transformation with this compound, saving significant experimental time and resources. appliedclinicaltrialsonline.com
In Silico Drug Design: For medicinal chemistry applications, computational tools can be used to design novel derivatives with improved binding affinity to biological targets. nih.govmdpi.comresearchgate.net By calculating properties like molecular electrostatic potential, hydrophobicity, and steric profile, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity. nih.gov
Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization
To fully realize the benefits of novel synthetic methods, particularly in continuous flow, advanced real-time analytical techniques are indispensable. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comwikipedia.org
Real-Time Spectroscopic Monitoring: In-line spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on reactant consumption, product formation, and the concentration of transient intermediates. rsc.orgrsc.orgacs.org This is crucial for ensuring a process remains in a steady state and for rapid optimization. mt.comrsc.org
Hyphenated Techniques: The integration of online separation techniques like Ultra-High-Performance Liquid Chromatography (UPLC) with mass spectrometry (MS) can provide detailed, quantitative analysis of complex reaction mixtures directly from a flow reactor. rsc.org
Calorimetry in Flow: Reaction calorimeters adapted for flow systems can provide real-time heat flow data, which is vital for assessing the safety and kinetics of highly energetic reactions. youtube.com This information allows for the immediate adjustment of process parameters to maintain safe operating conditions.
| PAT Tool | Information Provided | Application in this compound Synthesis |
| In-line FTIR/Raman | Functional group analysis, concentration of major species. spectroscopyonline.com | Monitoring diazotization, reduction, and cyclization steps in real-time. |
| Flow NMR | Detailed structural information, quantification of isomers. rsc.orgacs.org | Characterizing intermediates, determining product purity without sampling. |
| On-line UPLC-MS | Separation and identification of all components, impurity profiling. rsc.org | Quantifying yield and byproducts for rapid process optimization. |
| Reaction Calorimetry | Heat of reaction, thermal accumulation. youtube.com | Ensuring thermal safety during exothermic fluorination or reduction steps. |
By focusing on these emerging research directions, the scientific community can overcome the current challenges and fully exploit the synthetic potential of this compound, paving the way for new discoveries in various fields of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,5-Bis(difluoromethyl)phenyl)hydrazine, and how do reaction conditions influence yield?
- Methodology :
- Hydrazine-mediated cyclization : React 3,5-bis(difluoromethyl)benzaldehyde with hydrazine hydrate in ethanol under reflux (1–3 hours). Column chromatography (silica gel, hexane/ethyl acetate) is used for purification .
- Solvent-free mechanochemical synthesis : For analogous pyrazole derivatives, grinding precursors with hydrazine and acetic acid (catalytic) in an agate mortar achieves cyclization at room temperature in <1 hour .
- Key variables : Solvent polarity, temperature, and stoichiometric ratios of hydrazine impact yield. For example, excess hydrazine (2–3 equivalents) minimizes side products like azines .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : The difluoromethyl (-CF2H) groups show distinct splitting patterns (e.g., <sup>19</sup>F coupling in <sup>1</sup>H NMR at δ ~5.5–6.5 ppm). Hydrazine protons (NH-NH2) appear as broad singlets at δ ~3.5–4.5 ppm .
- HRMS : Confirm molecular ion peaks ([M+H]<sup>+</sup>) with accuracy <5 ppm. For example, C8H7F4N2 requires m/z 223.0591 .
- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks, critical for confirming hydrazone vs. azo tautomers .
Q. How can researchers safely handle this compound given its potential reactivity?
- Protocols :
- Use inert atmosphere (N2/Ar) during synthesis to prevent oxidation.
- Store at 2–8°C in amber vials to avoid photodegradation .
- Personal protective equipment (PPE): Nitrile gloves, fume hood, and splash goggles. Spills require neutralization with 5% acetic acid before disposal .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Fischer indole synthesis?
- Analysis :
- The electron-withdrawing -CF2H groups deactivate the phenyl ring, directing indole formation to the meta position. DFT calculations (B3LYP/6-31G*) show a higher activation barrier for ortho cyclization due to steric hindrance from fluorine atoms .
- Kinetic studies (e.g., <sup>19</sup>F NMR monitoring) reveal that hydrazine attack precedes rate-determining cyclization, with solvent polarity accelerating the latter step .
Q. How do structural modifications of this compound impact its biological activity, and what assays validate this?
- Approach :
- Derivatization : Replace hydrazine with acylhydrazides (e.g., acetyl or benzoyl) to enhance membrane permeability. Test cytotoxicity via MTT assay (IC50 values) in cancer cell lines .
- DNA interaction studies : Gel electrophoresis and comet assays assess DNA damage potential, as seen in mutagenic phenylhydrazone derivatives .
- Docking simulations : AutoDock Vina models predict binding to cytochrome P450 enzymes (e.g., CYP3A4), explaining metabolic stability differences .
Q. What strategies resolve contradictions in spectroscopic data for hydrazine derivatives, such as unexpected splitting in <sup>19</sup>F NMR?
- Troubleshooting :
- Dynamic effects : Variable-temperature NMR (-40°C to 25°C) identifies conformational exchange broadening signals. For example, restricted rotation around the N-N bond may split -CF2H peaks .
- Isotopic labeling : Synthesize <sup>15</sup>N-labeled hydrazine to decouple <sup>1</sup>H-<sup>15</sup>N coupling in NMR, simplifying assignments .
Q. Can computational models predict the stability of this compound under varying pH conditions?
- Methods :
- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to estimate pKa (e.g., hydrazine NH ~8.5–9.5).
- MD simulations : Simulate hydrolysis in explicit water (AMBER force field) to identify degradation pathways (e.g., HF elimination at pH <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
